Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring substituted with a propylsulfanyl group and a thiophene ring with ethyl ester and amide functionalities
Preparation Methods
The synthesis of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by their functionalization. The synthetic route typically starts with the preparation of the pyrimidine ring through cyclization reactions involving appropriate precursors such as anilines, aryl ketones, and sulfur-containing reagents . The thiophene ring is then synthesized and functionalized with ethyl ester and amide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Hydrolysis: The ester and amide groups can undergo hydrolysis in the presence of acids or bases, yielding carboxylic acids and amines.
Scientific Research Applications
ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
4,6-Dichloro-2-propylthiopyrimidine-5-amine: This compound shares the pyrimidine ring with propylsulfanyl substitution but lacks the thiophene ring and ethyl ester functionalities.
Triazole-pyrimidine hybrids: These compounds also contain pyrimidine rings and are studied for their neuroprotective and anti-inflammatory properties.
Properties
Molecular Formula |
C17H20ClN3O3S2 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-5-7-25-17-19-8-11(18)13(20-17)14(22)21-15-12(16(23)24-6-2)9(3)10(4)26-15/h8H,5-7H2,1-4H3,(H,21,22) |
InChI Key |
UXGXUQYBWWDXJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)Cl |
Origin of Product |
United States |
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